5-Methoxy-3-methylpyridin-2-amine

Vue d'ensemble

Description

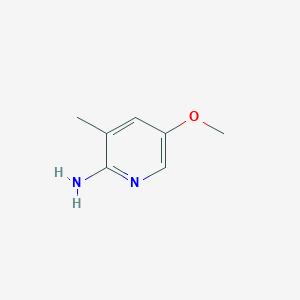

5-Methoxy-3-methylpyridin-2-amine is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 3-position of the pyridine ring, along with an amine group (-NH2) at the 2-position. It is used in various scientific research applications due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-methylpyridin-2-amine typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-bromo-2-methylpyridin-3-amine.

Suzuki Cross-Coupling Reaction: This starting material undergoes a Suzuki cross-coupling reaction with arylboronic acids in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-3-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

5-Methoxy-3-methylpyridin-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-Methoxy-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2-chloro-3-methylpyridine: Similar in structure but with a chlorine atom instead of a methoxy group.

2-Amino-3-methylpyridine: Lacks the methoxy group but shares the amine and methyl groups.

Uniqueness

5-Methoxy-3-methylpyridin-2-amine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where these properties are desired .

Activité Biologique

5-Methoxy-3-methylpyridin-2-amine (MMPA) is a heterocyclic organic compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its significant biological activities. This article delves into its biochemical properties, cellular effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHNO, characterized by a pyridine ring substituted with a methoxy group (-OCH) at the 5-position, a methyl group (-CH) at the 3-position, and an amine group (-NH) at the 2-position. This unique structure contributes to its diverse biological activities.

MMPA plays a crucial role in various biochemical reactions, particularly through its interactions with enzymes and proteins. Notably, it has been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, suggesting potential implications for mood regulation and neuropharmacology .

Table 1: Interaction with Key Enzymes

| Enzyme | Effect of MMPA | Implications |

|---|---|---|

| Monoamine Oxidase (MAO) | Inhibition | Increased neurotransmitter levels |

| Ubiquitin Ligase WSB1 | Degradation | Inhibition of cell migration in cancer |

Cellular Effects

MMPA influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Research indicates that MMPA can inhibit cell migration in cancer cells by degrading the ubiquitin ligase subunit WSB1. This degradation leads to the accumulation of Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2), which is associated with reduced metastatic potential .

Case Study: Anti-Metastatic Activity in Cancer Cells

In a study examining the effects of MMPA on human cancer cell lines, it was found that treatment with MMPA significantly reduced cell migration rates compared to untreated controls. The mechanism was linked to the degradation of WSB1 and subsequent alterations in RhoGDI2 levels.

The mechanism of action for MMPA involves its interaction with specific molecular targets within biological systems. By inhibiting MAO activity, MMPA alters neurotransmitter dynamics, which may have therapeutic implications for mood disorders. Additionally, its ability to modulate protein interactions involved in cellular movement positions MMPA as a candidate for cancer therapy .

Research Findings and Applications

Research into MMPA's biological activity has highlighted its potential applications across various fields:

- Neuropharmacology : Due to its MAO-inhibiting properties, MMPA may be explored as a treatment for depression and anxiety disorders.

- Cancer Research : Its ability to inhibit cell migration suggests potential as an anti-metastatic agent in cancer therapies.

- Synthetic Chemistry : MMPA serves as a valuable building block for synthesizing more complex heterocyclic compounds .

Table 2: Summary of Biological Activities

| Activity | Description | Potential Applications |

|---|---|---|

| MAO Inhibition | Alters neurotransmitter levels | Treatment of mood disorders |

| Anti-Metastatic Activity | Reduces cancer cell migration | Cancer therapy research |

| Protein Interaction Modulation | Influences cellular signaling pathways | Drug development and synthetic chemistry |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Methoxy-3-methylpyridin-2-amine, and how are intermediates characterized?

A typical method involves condensation reactions using substituted pyridine precursors. For example, hydrazine derivatives may react with aldehydes in ethanol under acidic conditions (e.g., acetic acid) to form Schiff base intermediates, followed by cyclization or reduction steps. Characterization of intermediates relies on 1H-NMR (e.g., δ 8.09 ppm for pyridine protons) and FTIR (e.g., 1596 cm⁻¹ for C=N stretching) . Purification often employs vacuum filtration and washing with methanol/water .

Q. How is the purity and structure of this compound validated experimentally?

Key techniques include:

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M + H]+ calculated vs. observed values within ±0.3 ppm) .

- Multinuclear NMR : 1H and 13C-NMR in deuterated DMSO to assign methoxy (δ ~3.84 ppm), methyl (δ ~2.50 ppm), and aromatic protons .

- FTIR-ATR : Identification of amine N-H stretches (~3198 cm⁻¹) and methoxy C-O bonds (~1261 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Similar pyridine derivatives (e.g., 5-Amino-2-chloro-3-methylpyridine) may exhibit acute toxicity (Oral LD50 < 300 mg/kg) and require:

- Use of PPE (gloves, goggles) and fume hoods.

- Storage under inert gas (N2/Ar) to prevent oxidation .

- Disposal via certified hazardous waste protocols due to potential respiratory system toxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Key parameters include:

- Solvent selection : Ethanol enhances solubility of intermediates, while polar aprotic solvents (e.g., DMF) may improve cyclization efficiency .

- Catalyst choice : Acidic conditions (e.g., acetic acid) promote imine formation, but Lewis acids (e.g., ZnCl2) could accelerate regioselective substitutions .

- Reaction time : Extended stirring (3–24 hours) may increase yields from 70% to >90%, as seen in analogous triazolopyridine syntheses .

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring?

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to install substituents at the 3- or 5-positions .

- Cross-coupling reactions : Suzuki-Miyaura coupling with brominated analogs (e.g., 5-Bromo-2-methoxypyridin-3-amine) enables aryl/heteroaryl introductions .

- Protection/deprotection : Temporarily block the amine group with Boc to prevent undesired side reactions during halogenation .

Q. How should contradictory spectroscopic data be resolved?

- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). For example, methoxy protons may shift by ±0.2 ppm .

- Instrument calibration : Validate HRMS and NMR data against internal standards (e.g., Agilent tuning mix for mass accuracy) .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., 5-Methoxy-4-methylpyridin-3-amine•HCl) to identify anomalous peaks .

Q. What role does this compound play in medicinal chemistry?

As a pyridine scaffold, it serves as a precursor for:

- Kinase inhibitors : Analogous compounds (e.g., triazolopyridines) target COX-2 or Aurora kinases .

- Fluorinated analogs : Introduction of fluorine (via nucleophilic substitution) enhances metabolic stability and bioavailability, as seen in 3,5-difluoro-4-methylpyridin-2-amine derivatives .

Q. Methodological Considerations

- Data reproducibility : Document reaction conditions (temperature, solvent purity) meticulously, as minor variations can alter yields by >10% .

- Scale-up challenges : Pilot large-scale syntheses with caution—exothermic reactions may require controlled addition of reagents .

Propriétés

IUPAC Name |

5-methoxy-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOKTWTEMJKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.